molecular formula C10H16N2O2S B1356180 N-(3-aminopropyl)-4-methylbenzenesulfonamide CAS No. 56125-49-6

N-(3-aminopropyl)-4-methylbenzenesulfonamide

Cat. No.: B1356180
CAS No.: 56125-49-6
M. Wt: 228.31 g/mol
InChI Key: CYKXMJPJALYMBC-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and an aminopropyl chain

Mechanism of Action

Target of Action

N-(3-aminopropyl)-4-methylbenzenesulfonamide is a complex compound with a diverse range of potential targets. One of the primary targets of this compound is the Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription and is involved in cellular processes such as differentiation, proliferation, and apoptosis .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby modulating its activity

Biochemical Pathways

The compound’s interaction with Histone acetyltransferase KAT2B suggests that it may affect gene expression and cellular signaling pathways . It may also influence the polyamine metabolic pathway , as suggested by its structural similarity to polyamines . Polyamines are involved in various cellular processes, including cell growth, differentiation, and response to stress .

Pharmacokinetics

Similar compounds are known to have diverse absorption, distribution, metabolism, and excretion (adme) profiles . The compound’s bioavailability, half-life, and clearance rate are factors that would influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential targets and pathways. It may influence gene expression, cellular signaling, and metabolic processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+3-aminopropylamineThis compound+HCl\text{4-methylbenzenesulfonyl chloride} + \text{3-aminopropylamine} \rightarrow \text{this compound} + \text{HCl} 4-methylbenzenesulfonyl chloride+3-aminopropylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring or the aminopropyl chain.

    Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, thiols, amines.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acids, while nucleophilic substitution could produce various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(3-aminopropyl)-4-methylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to form stable bonds with various substrates makes it useful in coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-4-methylbenzenesulfonamide
  • N-(2-aminopropyl)-4-methylbenzenesulfonamide
  • N-(3-aminopropyl)-4-chlorobenzenesulfonamide

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the benzene ring can affect its electronic properties and steric hindrance, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N-(3-aminopropyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKXMJPJALYMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572840
Record name N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56125-49-6
Record name N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of N-(3-aminopropyl)-4-methylbenzenesulfonamide influence its coordination geometry with copper(II) ions?

A: this compound (TstnH) possesses both amine and sulfonamide groups capable of interacting with metal ions. [] The research highlights that the strong intermolecular hydrogen bonding between these functional groups in the [Cu(Tstn)2] complex dictates the copper(II) coordination geometry. [] This strong hydrogen bonding network creates an "entatic state," forcing the copper center into an energetically less favorable geometry, similar to how protein structures influence metal active sites in enzymes. []

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